Cas no 1805387-43-2 (3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine)

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine is a halogenated pyridine derivative with a reactive bromomethyl group, a chloro substituent, and a difluoromethyl-hydroxypyridine scaffold. This compound is valued for its versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective functionalization. The presence of both bromomethyl and chloro groups enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the difluoromethyl moiety contributes to metabolic stability in target molecules. The hydroxyl group further allows for derivatization or coordination in metal-catalyzed processes. Its well-defined structure makes it suitable for precision applications in medicinal chemistry and crop protection research.
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine structure
1805387-43-2 structure
商品名:3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine
CAS番号:1805387-43-2
MF:C7H5BrClF2NO
メガワット:272.47450709343
CID:4866757

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine
    • インチ: 1S/C7H5BrClF2NO/c8-2-3-1-4(13)5(7(10)11)12-6(3)9/h1,7,13H,2H2
    • InChIKey: BIGRCUNOPAVJME-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=C(N=C(C(F)F)C(=C1)O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • トポロジー分子極性表面積: 33.1
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029053424-1g
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine
1805387-43-2 97%
1g
$1,534.70 2022-04-01

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine 関連文献

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridineに関する追加情報

Comprehensive Overview of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805387-43-2)

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805387-43-2) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique bromomethyl, chloro, and difluoromethyl functional groups, has garnered attention for its potential in drug discovery and crop protection. Researchers are increasingly exploring its reactivity and utility in synthesizing novel bioactive molecules, making it a subject of interest in modern organic chemistry.

The structural complexity of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine offers versatile synthetic pathways, particularly in the development of heterocyclic compounds. Its hydroxypyridine core is a key motif in many biologically active substances, while the bromomethyl group serves as a valuable handle for further functionalization. This combination of features makes it a valuable intermediate for designing small-molecule inhibitors and agrochemical agents.

In recent years, the demand for fluorinated pyridines like this compound has surged due to their enhanced metabolic stability and bioavailability. The presence of the difluoromethyl group is particularly noteworthy, as it mimics the steric and electronic properties of a hydroxyl group while offering improved resistance to enzymatic degradation. This attribute aligns with the growing trend in medicinal chemistry to incorporate fluorine-containing moieties into drug candidates.

From an industrial perspective, 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine is synthesized through multi-step processes involving halogenation and fluorination reactions. Its purity and stability are critical for ensuring consistent performance in downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound and verify its structural integrity.

The compound's potential extends to the field of sustainable agriculture, where researchers are investigating its derivatives as eco-friendly alternatives to traditional pesticides. Its chloro and difluoromethyl substituents contribute to its bioactivity, making it a candidate for developing next-generation crop protection agents. This aligns with global efforts to reduce the environmental impact of agricultural chemicals while maintaining efficacy.

In pharmaceutical research, 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine serves as a building block for kinase inhibitors and anti-inflammatory drugs. Its ability to modulate protein-protein interactions has sparked interest in targeting challenging disease pathways. The compound's hydroxypyridine moiety is particularly valuable for metal coordination, which is relevant in designing chelation therapies and catalytic systems.

Safety and handling of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in cool, dry environments is recommended to maintain its stability. Material Safety Data Sheets (MSDS) provide detailed guidance on handling procedures to ensure workplace safety.

The future outlook for 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine appears promising, with ongoing research exploring its applications in precision medicine and green chemistry. As synthetic methodologies advance, this compound is expected to play a pivotal role in developing innovative solutions for healthcare and agriculture. Its unique structural features position it as a valuable asset in the toolkit of modern chemists and researchers.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量